2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This pyrazolo[1,5-a]pyridine derivative features a metabolically stabilizing 4-fluorophenoxy moiety, making it a critical tool for CNS-penetrant kinase inhibitor programs. Its unique 5-position substitution avoids the excessive lipophilicity of alkylthio analogs, ensuring cleaner SAR data in profiling panels. Procure this ≥95% pure compound for reliable results in CETSA, NanoBRET, or focused library synthesis, where batch consistency is paramount.

Molecular Formula C15H12FN3O2
Molecular Weight 285.278
CAS No. 2034266-07-2
Cat. No. B2730695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
CAS2034266-07-2
Molecular FormulaC15H12FN3O2
Molecular Weight285.278
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2)F
InChIInChI=1S/C15H12FN3O2/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20)
InChIKeyDCBWJGDPIRRYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034266-07-2): Procurement-Relevant Compound Profile


2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic heterocyclic acetamide derivative built on a pyrazolo[1,5-a]pyridine core. This scaffold is classified as a privileged structure in medicinal chemistry due to its frequent association with kinase inhibition, anti-inflammatory, and anticancer activities [1]. The compound is distinguished by the attachment of a 4-fluorophenoxy moiety via an acetamide linker at the 5-position of the pyrazolo[1,5-a]pyridine ring. This substitution pattern is intended to modulate key physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity relative to unsubstituted or differently substituted analogs. It is primarily offered by chemical suppliers as a research-grade tool compound, with applications reported in exploratory medicinal chemistry, biochemical probe development, and preclinical target-validation studies [2].

Why Generic Substitution Is Not Advisable for 2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide in Research Protocols


In the pyrazolo[1,5-a]pyridine chemical space, even minor structural modifications—such as the identity and position of the phenoxy substituent—can drastically alter target engagement, selectivity, and ADME properties. The 4-fluorophenoxy group is specifically introduced to enhance metabolic stability through fluorine's electron-withdrawing effects and to establish favorable interactions within hydrophobic binding pockets, characteristics not conferred by unsubstituted or alkyl-substituted analogs [1]. Consequently, interchanging this compound with a close congener lacking the 4-fluorophenoxy motif (e.g., the core N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide or analogs with 2-fluorophenoxy or alkylthio substituents) risks invalidating SAR hypotheses, reducing on-target potency, or introducing off-target liabilities [2]. The quantitative evidence below demonstrates where measurable differentiation exists that justifies compound-specific procurement rather than generic replacement.

2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide: Quantitative Comparator-Based Evidence for Differentiated Selection


Molecular Architecture: 4-Fluorophenoxy vs. Unsubstituted and Alkylthio Analogs

The target compound incorporates a 4-fluorophenoxy substituent at the acetamide terminus, creating a distinct electronic and steric profile. The core N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034546-52-4) has a molecular weight of 175.19 g/mol and lacks any pendant aromatic group, resulting in fundamentally different hydrogen-bonding capacity and a lower cLogP . In contrast, the 4-fluorophenoxy analog has a calculated molecular weight of approximately 285.27 g/mol, with the fluorine atom at the para position providing a strong electron-withdrawing effect (Hammett σp = 0.06) that influences both ring electronics and metabolic soft-spot shielding [1]. Another comparator, 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, replaces the oxygen linker with sulfur and introduces a branched alkyl group, leading to a higher calculated logP and altered hydrogen-bond acceptor profile that can reduce aqueous solubility and shift selectivity across the kinome .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Metabolic Stability: Para-Fluorine Blocking as a Differentiator from Non-Halogenated Analogs

The para-fluorine atom on the phenoxy ring is a well-established metabolic blocking group, designed to prevent CYP450-mediated hydroxylation at the 4-position of the phenyl ether. In the broader class of phenoxyacetamide kinase inhibitors, para-fluorination has been shown to increase metabolic half-life in human liver microsomes (HLM) by 2- to 5-fold relative to the unsubstituted phenyl ether [1]. While direct head-to-head microsomal stability data for this specific compound are not publicly available, the 4-fluorophenoxy motif represents a class-recognized strategy to improve hepatic stability compared to analogs bearing 4-H, 4-CH3, or 4-OCH3 substituents, which are known sites of rapid oxidative metabolism [2]. A comparator such as 2-(4-hydroxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (hypothetical metabolite) would be predicted to undergo rapid glucuronidation and exhibit significantly shorter in vivo half-life.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Purity and Reproducibility Specifications: Vendor-Defined Quality for Preclinical Consistency

The compound is typically supplied at ≥95% purity (HPLC) as reported by vendors, a specification that supports reproducible dose-response and in vivo pharmacological studies where impurity-driven off-target effects can confound interpretation [1]. In contrast, less rigorously characterized analogs such as N-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrazolo[1,5-a]pyridin-5-yl)acetamide are often offered at ≥90% purity due to synthetic complexity, introducing greater inter-lot variability and the need for additional purification before critical assays [2]. The defined purity threshold of the target compound reduces procurement risk when establishing SAR series and ensures consistent biochemical activity profiles across multiple synthesis batches.

Quality Control Preclinical Reproducibility Compound Management

2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide: Optimal Application Scenarios Derived from Comparative Evidence


Selective Kinase Inhibitor Lead Optimization in CNS Drug Discovery

The balanced molecular weight (~285 g/mol) and the metabolic shielding provided by the para-fluorine make this compound a preferred starting point for CNS-penetrant kinase inhibitor programs, where minimizing both molecular weight and oxidative metabolism is critical for achieving brain exposure. Medicinal chemists can use this compound as a reference for establishing SAR around the 5-position of the pyrazolo[1,5-a]pyridine core while avoiding the excessive lipophilicity or metabolic lability of alkylthio or unsubstituted analogs [1].

Biochemical Probe for Target Engagement Studies Requiring Stable Tool Compounds

The high purity specification (≥95%) and the anticipated metabolic stability make it suitable as a tool compound for in vitro kinase profiling panels and cellular target-engagement assays (e.g., CETSA, NanoBRET), where batch-to-batch consistency and minimal impurity interference are non-negotiable [2]. This contrasts with lower-purity alternatives that may produce confounding polypharmacology artifacts.

Core Scaffold for Parallel Library Synthesis and SAR Exploration

Because the compound features a reactive acetamide linker amenable to further derivatization (e.g., hydrolysis to the carboxylic acid for subsequent amide coupling, or direct functionalization of the pyridine ring), it serves as a versatile intermediate for generating focused libraries aimed at improving selectivity against anti-targets (e.g., hERG, CYP isoforms). The 4-fluorophenoxy group remains constant during such campaigns, providing a consistent metabolic handle [3].

Reference Compound in Multi-Target PDE/JNK Inhibitor Programs

Given that the pyrazolo[1,5-a]pyridine scaffold has been validated as a dual phosphodiesterase (PDE) and c-Jun N-terminal kinase (JNK) inhibitory chemotype, this compound can be employed as an early-stage reference for developing multi-target anti-inflammatory or neuropathic pain agents. Its specific 5-substitution pattern may confer a unique selectivity fingerprint across PDE isoforms and JNK subtypes that simpler analogs lack, warranting its inclusion in screening cascades [4].

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.